molecular formula C18H23NO4 B11081870 (2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11081870
M. Wt: 317.4 g/mol
InChI Key: ADOVJQPNNRMIAD-MDZDMXLPSA-N
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Description

(2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and an alkyne moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Alkyne Intermediate: The starting material, 3-methylpent-1-yne, is prepared through standard alkyne synthesis methods, such as the reaction of a terminal alkyne with an appropriate alkyl halide under basic conditions.

    Coupling with Trimethoxybenzaldehyde: The alkyne intermediate is then coupled with 3,4,5-trimethoxybenzaldehyde using a palladium-catalyzed Sonogashira coupling reaction. This step forms the key intermediate with the trimethoxyphenyl group attached to the alkyne.

    Formation of the Amide: The final step involves the formation of the amide bond. This is achieved by reacting the intermediate with an appropriate amine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or other oxidized products.

    Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane, depending on the conditions and reagents used.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the trimethoxyphenyl group suggests that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trimethoxyphenyl group. This interaction may modulate the activity of these targets, leading to the observed biological effects. Further studies are required to elucidate the exact pathways and molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-methylbut-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: Similar structure but with a shorter alkyne chain.

    (2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure but with fewer methoxy groups on the phenyl ring.

    (2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

The uniqueness of (2E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(E)-N-(3-methylpent-1-yn-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H23NO4/c1-7-18(3,8-2)19-16(20)10-9-13-11-14(21-4)17(23-6)15(12-13)22-5/h1,9-12H,8H2,2-6H3,(H,19,20)/b10-9+

InChI Key

ADOVJQPNNRMIAD-MDZDMXLPSA-N

Isomeric SMILES

CCC(C)(C#C)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCC(C)(C#C)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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